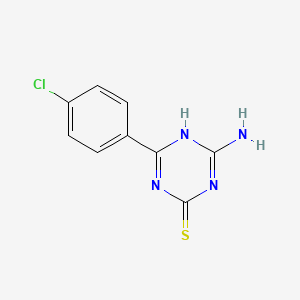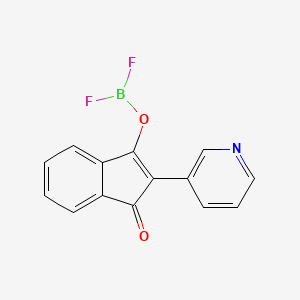
4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: The intermediate from Step 1 and thiourea.
Conditions: The reaction mixture is heated under reflux in the presence of a base such as sodium hydroxide.
Product: 4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol typically involves the reaction of cyanuric chloride with 4-chloroaniline, followed by the introduction of a thiol group. One common method includes:
-
Step 1: Formation of Intermediate
Reactants: Cyanuric chloride and 4-chloroaniline.
Conditions: The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions.
Product: 4-Chloro-6-(4-chlorophenyl)-1,3,5-triazine.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or ammonia in an organic solvent.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(4-methylphenyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(4-bromophenyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(4-nitrophenyl)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs with different substituents.
Properties
Molecular Formula |
C9H7ClN4S |
|---|---|
Molecular Weight |
238.70 g/mol |
IUPAC Name |
2-amino-6-(4-chlorophenyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C9H7ClN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4H,(H3,11,12,13,14,15) |
InChI Key |
DJJGWAMUPZAGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)N=C(N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11033564.png)
![(2-chlorophenyl)(1-methyl-2-phenyl-1H-imidazo[2,1-a]isoindol-5-yl)methanone](/img/structure/B11033565.png)
![5-Thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4-methyl-, 2-methoxyethyl ester](/img/structure/B11033572.png)
![(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033579.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B11033584.png)
![Tetramethyl 7'-ethoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033600.png)
![3-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11033603.png)

![4-(2-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11033622.png)

![4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11033644.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033645.png)
![N-[3-(3-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11033652.png)
![8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11033665.png)
